molecular formula C23H17N3O4 B5327699 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone

3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5327699
M. Wt: 399.4 g/mol
InChI Key: ZZPBFUMULMNIMG-CCEZHUSRSA-N
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Description

3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as MNQ, is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant interest in scientific research due to its potential in the development of novel drugs for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be easily controlled. Additionally, this compound is stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is a relatively complex compound, which makes its synthesis challenging. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.

Future Directions

For research on 3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone include further studies on its mechanism of action, optimization of its synthesis method, and development of derivatives with improved solubility and potency. Additionally, this compound can be used as a lead compound for the development of drugs with improved activity against cancer, Alzheimer's disease, and inflammation.

Synthesis Methods

3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone can be synthesized through a multistep reaction involving the condensation of 2-nitrobenzaldehyde and 2-methoxybenzaldehyde with 2-aminobenzophenone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The final product is obtained after purification by recrystallization.

Scientific Research Applications

3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential in the development of drugs for cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(2-methoxyphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-21-13-7-6-12-20(21)25-22(24-18-10-4-3-9-17(18)23(25)27)15-14-16-8-2-5-11-19(16)26(28)29/h2-15H,1H3/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPBFUMULMNIMG-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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